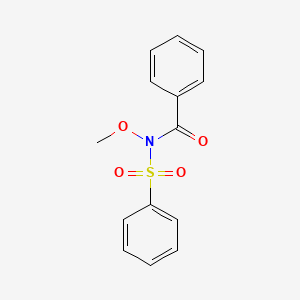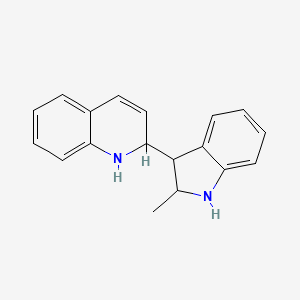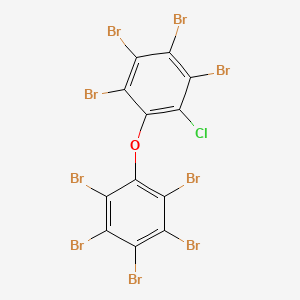![molecular formula C40H54O5 B14483393 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-82-6](/img/structure/B14483393.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymer known for its high thermal stability and mechanical strength. This compound is often used in the production of high-quality plastics, electrical and electronic equipment, and aerospace components due to its excellent insulating properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the polymerization of the respective monomers under controlled conditions. The monomers are mixed in appropriate ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed and polymerized. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the polymer’s properties .
化学反应分析
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
科学研究应用
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a component in composite materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a matrix for controlled release of pharmaceuticals.
Industry: Widely used in the production of high-performance plastics, coatings, and adhesives.
作用机制
The mechanism by which this polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its high mechanical strength and thermal stability. The pathways involved include cross-linking reactions that enhance the polymer’s rigidity and durability .
相似化合物的比较
Similar Compounds
Bisphenol A formaldehyde resin: Similar in structure but with different substituents, leading to variations in properties.
Phenol-formaldehyde resin: Known for its high thermal stability but lacks the mechanical strength of the target polymer.
Urea-formaldehyde resin: Used in similar applications but has lower chemical resistance.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol stands out due to its unique combination of high thermal stability, mechanical strength, and excellent insulating properties. These characteristics make it highly suitable for demanding applications in various industries .
属性
CAS 编号 |
65733-82-6 |
|---|---|
分子式 |
C40H54O5 |
分子量 |
614.9 g/mol |
IUPAC 名称 |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C10H14O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;4-7,11H,1-3H3;1H2 |
InChI 键 |
FOYASPYEIGZRJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
相关CAS编号 |
65733-82-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)





![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)

